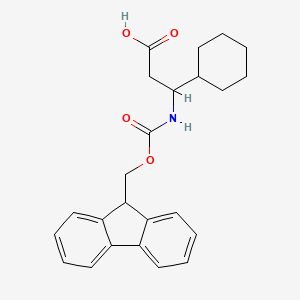

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for β-amino acids with protective groups. Its full name, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid , reflects three key structural components:

- A fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus.

- A cyclohexyl substituent at the β-carbon of the propanoic acid backbone.

- A carboxylic acid functional group at the C-terminus.

The Fmoc group is denoted as (((9H-Fluoren-9-yl)methoxy)carbonyl), while the cyclohexylpropanoic acid moiety is numbered such that the amino group resides at the third carbon (β-position). Stereochemical descriptors are critical here; the (S)-configuration at the β-carbon is implied in its resolved enantiomeric form. Alternative names include N-Fmoc-(3S)-3-amino-3-cyclohexylpropanoic acid and Fmoc-β-cyclohexylalanine, though the IUPAC name remains authoritative.

Molecular Formula and Stereochemical Configuration

The molecular formula C₂₄H₂₇NO₄ (molecular weight: 405.48 g/mol) accounts for the Fmoc group (C₁₅H₁₁O₂), the β-cyclohexylalanine residue (C₉H₁₅NO₂), and an additional oxygen from the carbamate linkage. The stereocenter at the β-carbon adopts an (S)-configuration , as confirmed by chiral chromatography and optical rotation data. This configuration ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, where stereochemical integrity is essential for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇NO₄ |

| Molecular Weight | 405.48 g/mol |

| Stereochemistry (β-carbon) | (S)-configuration |

| CAS Registry Number | 1260614-86-5 |

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, its structural analogs provide insights. The Fmoc group adopts a planar conformation due to aromatic stacking interactions, while the cyclohexyl group exists primarily in a chair conformation to minimize steric strain. The carbamate linkage (-NH-CO-O-) between the Fmoc and amino acid backbone introduces partial double-bond character, restricting rotation and enforcing a trans configuration. Computational models (e.g., density functional theory) predict a bent molecular geometry, with the cyclohexyl group oriented perpendicular to the fluorenyl plane to avoid steric clashes.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆):

- ¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

- 3300–2500 (broad, O-H stretch of COOH),

- 1715 (C=O stretch, carbamate),

- 1690 (C=O stretch, acid),

- 1520 (N-H bend, amide II).

Mass Spectrometry (MS)

Eigenschaften

Molekularformel |

C24H27NO4 |

|---|---|

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

3-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H27NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27) |

InChI-Schlüssel |

RFPRPMKNFLDNQB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Loading and Amino Acid Activation

The synthesis begins with the immobilization of the precursor amino acid onto a resin. 2-chlorotrityl chloride resin is commonly employed due to its high loading efficiency and stability under Fmoc deprotection conditions. For instance, in a representative protocol:

- 3-amino-3-cyclohexylpropanoic acid (1.0 equiv) is dissolved in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (1:1 v/v).

- The solution is combined with the resin in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to facilitate ester bond formation.

- After 12–24 hours of agitation, the resin is washed sequentially with DCM and DMF to remove unreacted reagents.

Fmoc Deprotection and Coupling

The Fmoc group is introduced using Fmoc-Cl (Fmoc chloride) or pre-activated derivatives like Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester). Key steps include:

- Deprotection : Treatment with 20% piperidine in DMF (2 × 15 min) removes temporary protecting groups.

- Activation : The amino acid (4.0 equiv) is activated with coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (3.0 equiv) in the presence of HOBt (1-hydroxybenzotriazole) and DIPEA.

- Coupling : The activated species is reacted with the resin-bound intermediate for 1–2 hours at room temperature, achieving >95% coupling efficiency.

Cleavage and Purification

Final cleavage from the resin is achieved using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:anisole:EDT = 90:5:3:2). The crude product is precipitated with methyl tert-butyl ether (MTBE) and purified via reversed-phase HPLC (RP-HPLC) using gradients of acetonitrile/water with 0.1% formic acid.

Solution-Phase Synthesis Strategies

Direct Fmoc Protection of the Free Amino Acid

For solution-phase routes, 3-amino-3-cyclohexylpropanoic acid is first synthesized via a Strecker reaction or Mannich addition , followed by Fmoc protection:

- Amino Acid Synthesis : Cyclohexanone is treated with ammonium chloride and potassium cyanide under acidic conditions to yield the corresponding α-aminonitrile, which is hydrolyzed to the target amino acid.

- Fmoc Protection : The amino acid (1.0 equiv) is dissolved in DMF or propylene carbonate, and Fmoc-Cl (1.2 equiv) is added dropwise with DIPEA (2.5 equiv) as a base. The reaction proceeds at 25°C for 4–6 hours.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Microwave-Assisted Coupling

Recent innovations leverage microwave irradiation to accelerate coupling steps. For example:

- A mixture of 3-amino-3-cyclohexylpropanoic acid , Fmoc-OSu , and DIPEA in DMF is irradiated at 60°C for 10 minutes, achieving >90% conversion.

- This method reduces racemization risks compared to traditional thermal activation.

Analytical and Optimization Data

Yield and Purity Across Methods

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Solid-Phase (HBTU) | 78–85 | 97–99 | HBTU, DIPEA, Piperidine |

| Solution-Phase (Fmoc-Cl) | 65–72 | 95–98 | Fmoc-Cl, DIPEA |

| Microwave-Assisted | 88–92 | >99 | Fmoc-OSu, DMF, Microwave |

Challenges and Mitigations

- Racemization : Prolonged coupling times or elevated temperatures may induce racemization. Using HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt reduces this risk by stabilizing the activated intermediate.

- Side Reactions : Cyclohexyl steric hindrance can slow coupling. Pre-activating the amino acid with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) improves efficiency.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Adopting flow chemistry systems enhances scalability:

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound participates in reactions typical for amino acid derivatives, with specific modifications to its structure enabling diverse applications.

Peptide Bond Formation

The amino group in the compound reacts with carboxylic acids to form peptide bonds, a fundamental process in protein synthesis. This reaction is facilitated by coupling agents under controlled conditions (e.g., temperature, pH) to ensure high yields.

Hydrolysis

The methoxycarbonyl (Fmoc) protecting group can undergo hydrolysis under acidic or basic conditions, releasing the amino group for subsequent reactions. This step is critical in solid-phase peptide synthesis for deprotecting the amino terminus.

Esterification and Amide Formation

The carboxylic acid group in the compound can react with alcohols to form esters or with amines to form amides, depending on the desired functional group transformation. These reactions are often used to modify solubility or introduce bioconjugation sites.

Analytical Techniques for Reaction Monitoring

The progress and success of reactions involving this compound are monitored using:

-

High-Performance Liquid Chromatography (HPLC) : To assess purity and identify side products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry of intermediates and final products.

Comparison with Structurally Similar Compounds

Mechanistic Insights

The compound’s reactivity is influenced by its fluorene moiety, which stabilizes the Fmoc group and facilitates its removal under mild acidic conditions. Steric hindrance from the cyclohexyl group can modulate reaction rates and regioselectivity, particularly in peptide coupling reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid exhibit potential anticancer properties. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's ability to penetrate cellular membranes, allowing for targeted delivery of therapeutic agents to cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models, making it a candidate for further development in anticancer therapies .

1.2 Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound can serve as a building block for synthesizing peptides with specific amino acid sequences. Its stability under basic conditions allows for the sequential addition of amino acids, facilitating the construction of complex peptide structures . Researchers have utilized this compound to create peptides that mimic natural proteins, which can be used in vaccine development and as therapeutic agents.

Biochemical Research

2.1 Enzyme Inhibition Studies

this compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with active sites on enzymes, potentially altering their activity. This property is particularly useful in studying enzyme kinetics and mechanisms of action, providing insights into metabolic pathways and disease processes .

2.2 Drug Delivery Systems

The compound's lipophilicity and ability to form stable complexes with other molecules make it suitable for use in drug delivery systems. Researchers are exploring its potential to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is critical in developing formulations for poorly soluble drugs, improving therapeutic outcomes .

Case Studies

Wirkmechanismus

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides. This mechanism is crucial for the accurate and efficient synthesis of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The target compound belongs to a broader class of Fmoc-protected β-substituted amino acids. Key structural variations among analogs include:

Substituent at the β-carbon: Cyclohexyl (target compound) vs. phenyl, thiophene, cyclopentyl, or heterocyclic groups. Substituents influence lipophilicity, steric effects, and electronic properties.

Protecting Groups :

- While Fmoc is dominant, some analogs use tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups (), altering deprotection conditions and compatibility with orthogonal synthesis strategies [19].

Backbone Modifications :

- Compounds like FAA7995 () incorporate selenadiazol or thiadiazol moieties, enhancing fluorescence or redox activity for specialized applications [10].

Physicochemical Properties

Notes:

Biologische Aktivität

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological implications.

Structural Overview

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

- CAS Number : 144701-25-7

The core structure includes a cyclohexyl group attached to a propanoic acid backbone, modified with a fluorenylmethoxycarbonyl group, which enhances its stability and solubility in biological systems.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluorenylmethoxycarbonyl moiety is known for its role in protecting amino acids during peptide synthesis, but it also contributes to the compound's stability in physiological conditions.

Key Biological Activities:

- Antitumor Activity : Preliminary studies indicate that Fmoc derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism may involve the modulation of cell cycle regulators and apoptotic pathways.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, potentially through the activation of antioxidant pathways.

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models :

A study conducted on MCF-7 breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively induces programmed cell death in cancerous cells. -

Neuroprotection in Animal Models :

In vivo studies using rodent models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss. This effect was attributed to the modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor). -

Anti-inflammatory Activity :

In a murine model of inflammation, treatment with the compound led to a decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed a reduction in inflammatory cell infiltration.

Data Table

| Biological Activity | Observed Effect | Reference Study |

|---|---|---|

| Antitumor | Induces apoptosis in MCF-7 cells | Study on breast cancer models |

| Neuroprotection | Improves cognitive function | Rodent model studies |

| Anti-inflammatory | Reduces cytokine levels | Murine inflammation model |

Q & A

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer: Due to limited toxicity data (acute and chronic effects are not fully characterized), handle in a fume hood with PPE (gloves, lab coat, safety goggles) to avoid inhalation, skin contact, or eye exposure . Store at 2–8°C in a dry, inert atmosphere to prevent decomposition . Use sealed containers to minimize moisture absorption, which could affect reactivity .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer: Employ reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purity analysis. Validate structure via - and -NMR spectroscopy in deuterated DMSO or CDCl, focusing on characteristic Fmoc-group signals (e.g., fluorenyl aromatic protons at δ 7.3–7.8 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak matching the theoretical mass (CHNO, ~403.4 g/mol) .

Q. What solvents are compatible for reactions involving this compound?

- Methodological Answer: Use polar aprotic solvents like DMF or DCM for coupling reactions, as they solubilize Fmoc-protected amino acids without degrading the protective group. Avoid strong acids/bases (e.g., TFA or NaOH) unless intentionally deprotecting the Fmoc group . Pre-dry solvents over molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer: Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma in DMF at 0–4°C to minimize racemization. Monitor coupling completion via Kaiser test (ninhydrin) or FT-IR for free amine detection. For sterically hindered residues (e.g., cyclohexyl group), extend reaction time to 2–4 hours or use microwave-assisted synthesis at 50°C to enhance kinetics .

Q. What strategies mitigate instability during prolonged storage or experimental workflows?

- Methodological Answer: Lyophilize the compound after synthesis and store under argon to prevent oxidation. For in-situ stability during reactions, add 0.1% (w/v) hydroquinone to scavenge free radicals. Avoid UV light exposure, as the Fmoc group is photosensitive . Conduct accelerated stability studies (40°C/75% RH for 14 days) to predict degradation pathways .

Q. How to resolve contradictions in reported toxicity or environmental impact data?

- Methodological Answer: Perform acute toxicity assays (e.g., OECD 423) using zebrafish embryos or murine models to generate organism-specific LC/LD values. For environmental risk, conduct OECD 301 biodegradability tests in activated sludge and compare with structurally similar Fmoc-amino acids (e.g., 3-((Fmoc-amino)phenyl)propanoic acid) to infer persistence . Publish negative results to address data gaps .

Q. What analytical techniques differentiate stereoisomers or byproducts during synthesis?

- Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and hexane/isopropanol mobile phase to resolve enantiomers. For byproduct identification, combine LC-MS/MS with fragmentation pattern analysis (e.g., loss of CO from the Fmoc group at m/z 222) . X-ray crystallography may confirm absolute configuration if crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.